molecular formula C14H13NO2 B1204683 N-hydroxy-2,2-diphenylacetamide CAS No. 4099-51-8

N-hydroxy-2,2-diphenylacetamide

Cat. No.: B1204683
CAS No.: 4099-51-8
M. Wt: 227.26 g/mol
InChI Key: OFSBBVCLWMCGNY-UHFFFAOYSA-N
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Description

N-hydroxy-2,2-diphenylacetamide is a compound known for its significant role as a selective inhibitor of class IIa histone deacetylases (HDACs).

Biochemical Analysis

Biochemical Properties

N-hydroxy-2,2-diphenylacetamide plays a crucial role in biochemical reactions, particularly as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound exhibits sub-micromolar inhibitory activity against these enzymes, which are key regulators of gene expression through chromatin remodeling . The interaction of this compound with HDACs involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins and leading to an accumulation of acetylated histones . This interaction modulates gene expression and has potential therapeutic implications in cancer and other diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, this compound affects the acetylation status of histones, which in turn regulates the transcription of genes involved in cell cycle control, apoptosis, and differentiation . The altered gene expression profiles can lead to changes in cell proliferation, survival, and differentiation, making this compound a potential candidate for cancer therapy . Additionally, the compound’s impact on cellular metabolism includes modulation of metabolic pathways and fluxes, further influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of class IIa HDACs, where it acts as a competitive inhibitor . This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and subsequent changes in gene expression . The inhibition of HDACs by this compound also affects the activity of other transcription factors and co-regulators, further modulating gene expression and cellular function . Additionally, this compound may influence other signaling pathways and enzymatic activities, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular processes . Degradation of the compound over time can lead to a decrease in its inhibitory activity and a return to baseline levels of histone acetylation . Long-term exposure to this compound may also result in adaptive cellular responses, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have demonstrated that the therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to achieve desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that can be further conjugated and excreted . Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play key roles in the metabolism of this compound, influencing its pharmacokinetics and overall biological activity . The effects of the compound on metabolic flux and metabolite levels can also impact cellular function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues and organs can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its localization and activity . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2,2-diphenylacetamide typically involves the amidation of diphenylacetic acid with hydroxylamine. One common method includes the reaction of diphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxy-2,2-diphenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-2,2-diphenylacetamide is unique due to its high selectivity for class IIa HDACs, particularly HDAC7. This selectivity allows for targeted inhibition, reducing off-target effects and increasing its potential as a therapeutic agent .

Properties

IUPAC Name

N-hydroxy-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSBBVCLWMCGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286297
Record name N-hydroxy-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-51-8
Record name NSC44620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxy-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylacetohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-Hydroxy-2,2-diphenylacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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